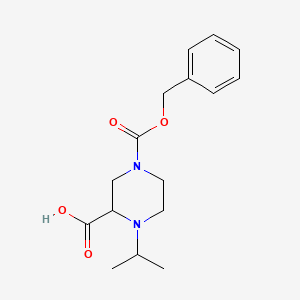
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is a compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further substituted with an isopropyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further reactions to introduce the isopropyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine group.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amine group.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonylpiperazine: Similar structure but lacks the isopropyl and carboxylic acid groups.
N-Boc-piperazine: Uses a tert-butyloxycarbonyl group instead of a benzyloxycarbonyl group for protection.
N-Cbz-amino acids: Amino acids protected with the benzyloxycarbonyl group.
Uniqueness
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is unique due to its combination of the benzyloxycarbonyl protecting group with the isopropyl and carboxylic acid functionalities. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
4-phenylmethoxycarbonyl-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)18-9-8-17(10-14(18)15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,20) |
InChI Key |
DMJIGBFCUYSIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


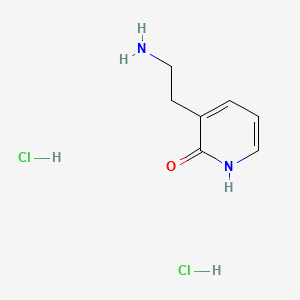
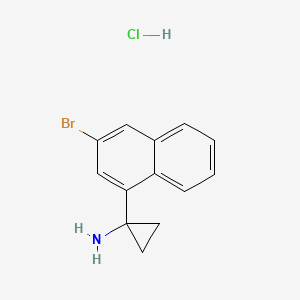
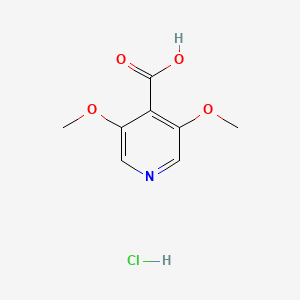
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
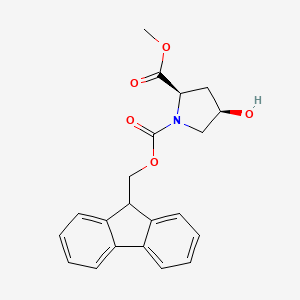
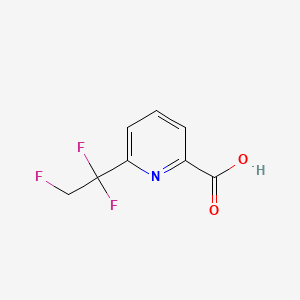
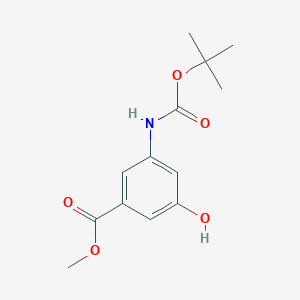
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
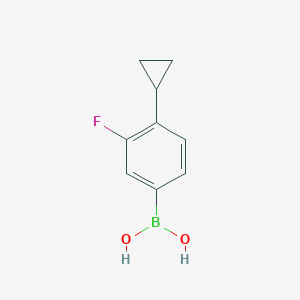
![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
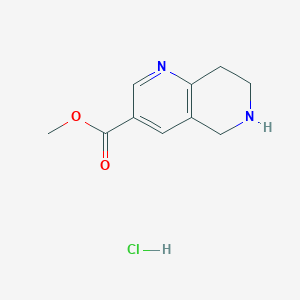

![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
